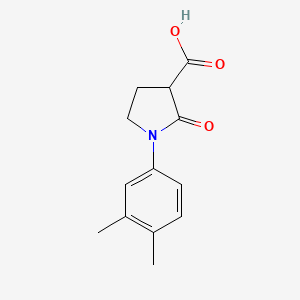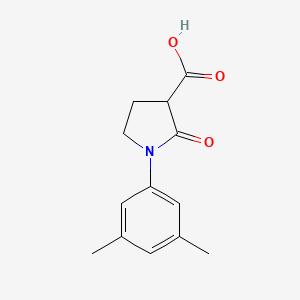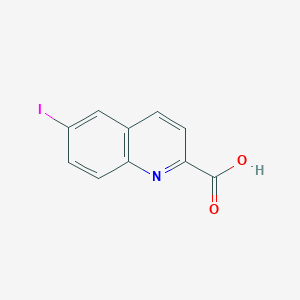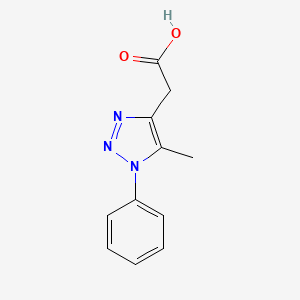![molecular formula C12H17NO2 B3374181 [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol CAS No. 1017445-06-5](/img/structure/B3374181.png)
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol
Overview
Description
“[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol” is a chemical compound with the CAS Number: 1017445-06-5 . It has a molecular weight of 207.27 and its IUPAC name is [1-(4-methoxyphenyl)-3-pyrrolidinyl]methanol . The compound is typically stored at room temperature and comes in a powder form .
Physical And Chemical Properties Analysis
“[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol” is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Versatile Scaffold for Novel Biologically Active Compounds
The five-membered pyrrolidine ring, a key component of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Contribution to the Stereochemistry of Molecules
The pyrrolidine ring contributes to the stereochemistry of the molecule . This is significant as the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Increased Three-Dimensional (3D) Coverage
The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . This property allows for the design of new pyrrolidine compounds with different biological profiles .
Synthesis of Pyrrolidines
The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines, including [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, has had a strong impact, allowing synthetic efficiency to be increased .
Inhibitor of Lysine Specific Demethylase 1 (LSD1)
LSD1 has roles that go far beyond its initially discovered function of removing methyl marks from histone tails via an oxidative demethylation mechanism [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol derivatives have been identified as successful scaffold-hops of the literature inhibitor GSK-690 .
Development of Clinically Active Drugs
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is one such compound .
Safety and Hazards
properties
IUPAC Name |
[1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12-4-2-11(3-5-12)13-7-6-10(8-13)9-14/h2-5,10,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJUHUNKVLCGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Methylphenyl)methyl]butanoic acid](/img/structure/B3374105.png)

![2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3374121.png)

![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B3374152.png)






![1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3374209.png)
![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374214.png)